Validated Analytical Performance for Losartan and EXP3174 in Human Plasma
A validated UPLC-MS/MS method for antihypertensive drugs employed Losartan-d4 as the internal standard for quantifying Losartan and its active metabolite, EXP3174, in human plasma. This method was validated according to FDA guidelines, achieving high correlation coefficients and stringent accuracy and precision metrics [1].
| Evidence Dimension | Method Validation Metrics (FDA Bioanalytical Method Validation Guidance) |
|---|---|
| Target Compound Data | Correlation coefficient (r) > 0.995; Intra- and inter-day accuracy < 15% for all analytes; Intra- and inter-day precision < 15% for all analytes |
| Comparator Or Baseline | Regulatory acceptance criteria for bioanalytical method validation |
| Quantified Difference | The method met or exceeded all standard FDA validation criteria for accuracy and precision in a complex multi-analyte panel. |
| Conditions | Human plasma; UPLC-MS/MS; ESI+/ESI-; Sample volume: 50 µL; Analysis time: 6 min |
Why This Matters
This demonstrates that Losartan-d4 enables a robust, high-throughput method that is compliant with stringent regulatory guidelines, a prerequisite for clinical and preclinical studies.
- [1] van der Nagel, B., Versmissen, J., Bahmany, S., van Gelder, T., & Koch, B. (2017). High-throughput quantification of 8 antihypertensive drugs and active metabolites in human plasma using UPLC–MS/MS. Journal of Chromatography B, 1060, 367–373. View Source
